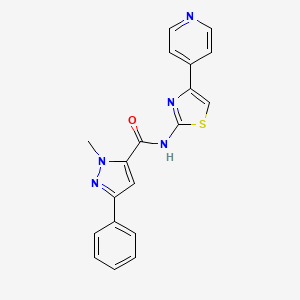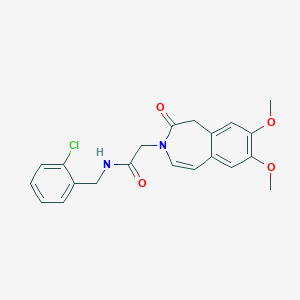![molecular formula C20H18N4O4S2 B12161217 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161217.png)
3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s complex name might seem daunting, but let’s break it down. It belongs to the indole family, which is a class of heterocyclic aromatic compounds.
- Indole derivatives have diverse biological activities and are found in various synthetic drug molecules. They exhibit antiviral, anti-inflammatory, anticancer, antioxidant, and other properties .
- Our compound contains an indole nucleus, which provides the skeleton for several important molecules, including LSD and strychnine.
Vorbereitungsmethoden
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. I recommend exploring related literature or scientific databases for detailed methods.
- Generally, indole derivatives can be synthesized via various methods, such as Fischer indole synthesis, Bischler–Möhlau indole synthesis, or transition-metal-catalyzed reactions.
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes various reactions due to its indole moiety.
Common Reagents and Conditions:
Major Products: These reactions may yield various derivatives with modified substituents on the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Indole derivatives serve as building blocks in medicinal chemistry, drug discovery, and organic synthesis.
Biology: Some indole derivatives exhibit antitumor, antimicrobial, or anti-inflammatory effects.
Medicine: Investigate their potential as drug candidates for specific diseases.
Industry: Explore applications in agrochemicals, dyes, and materials.
Wirkmechanismus
- Unfortunately, specific information about this compound’s mechanism of action is scarce. indole derivatives often interact with cellular receptors, enzymes, or signaling pathways.
- Further research is needed to understand how this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
- While I couldn’t find direct analogs, you might compare it to other indole-based drugs or derivatives.
- Similar compounds include tryptophan (a natural indole) and various synthetic indole derivatives with diverse biological activities.
Remember that further exploration in scientific literature and databases will provide more detailed insights into this intriguing compound
Eigenschaften
Molekularformel |
C20H18N4O4S2 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[2-[2-hydroxyethyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N4O4S2/c1-22(8-9-25)17-14(18(26)23-7-3-2-6-16(23)21-17)11-15-19(27)24(20(29)30-15)12-13-5-4-10-28-13/h2-7,10-11,25H,8-9,12H2,1H3/b15-11- |
InChI-Schlüssel |
BPIRYXHUXSIYAF-PTNGSMBKSA-N |
Isomerische SMILES |
CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Kanonische SMILES |
CN(CCO)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,4-Dimethoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12161137.png)

![9-(4-chlorophenyl)-7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B12161153.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~9~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B12161160.png)
![[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12161170.png)
![3-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12161171.png)
![3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12161183.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B12161193.png)
![Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12161194.png)


![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12161220.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)
